REACTION_CXSMILES
|
[NH2:1]C1C=CC(C2C3C(=NC=NC=3N)N(C3CCN(C4CCN(C)CC4)CC3)N=2)=CC=1[O:31]C.[O:33]1[C:37]([C:38](Cl)=[O:39])=[CH:36][C:35]2[CH:41]=[CH:42][CH:43]=[CH:44][C:34]1=2.[OH-].[Na+]>N1C=CC=CC=1.ClCCl>[OH-:31].[NH4+:1].[O:33]1[C:37]([C:38]([NH2:1])=[O:39])=[CH:36][C:35]2[CH:41]=[CH:42][CH:43]=[CH:44][C:34]1=2 |f:2.3,6.7|
|
Name
|
3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C1=NN(C2=NC=NC(=C21)N)C2CCN(CC2)C2CCN(CC2)C)OC
|
Name
|
|
Quantity
|
0.415 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(C=C1C(=O)Cl)C=CC=C2
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.207 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(C=C1C(=O)Cl)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture stirred for 20 min at −5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dry ice/acetone bath was removed
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
was stirred for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
was stirred over night
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure, and dichloromethane (20 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The layers were partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (125 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-benzo[b]furan-2-carboxamide was purified by flash chromatography on silica gel using 15% (methanol with 2% ammonium hydroxide) in dichloromethane (10 min), 20% (methanol with 2% ammonium hydroxide) in dichloromethane (15 min)
|
Duration
|
15 min
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C=C1C(=O)N)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |